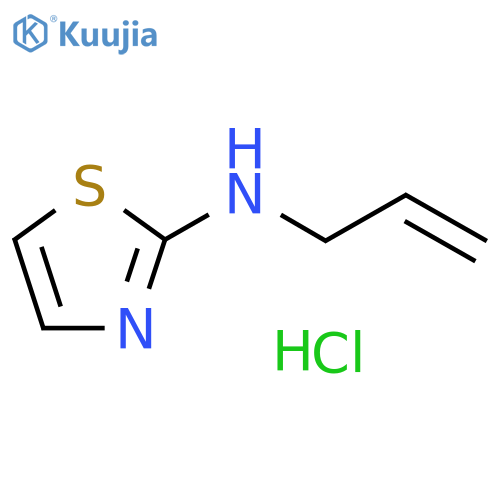

Cas no 1234852-68-6 (N-Allyl-1,3-thiazol-2-amine hydrochloride)

N-Allyl-1,3-thiazol-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-Allyl-1,3-thiazol-2-amine hydrochloride

- N-Allyl-1,3-thiazol-2-amine

- N-allylthiazol-2-amine HCl

- N-allylthiazol-2-amine hydrochloride

- N-prop-2-enyl-1,3-thiazol-2-amine;hydrochloride

- AKOS015847429

- 1234852-68-6

- N-Allylthiazol-2-aminehydrochloride

- N-Allyl-1,3-thiazol-2-amineHydrochloride

- N-(prop-2-en-1-yl)-1,3-thiazol-2-amine hydrochloride

-

- インチ: 1S/C6H8N2S.ClH/c1-2-3-7-6-8-4-5-9-6;/h2,4-5H,1,3H2,(H,7,8);1H

- InChIKey: PTUISHOUHZCJFS-UHFFFAOYSA-N

- SMILES: C1(NCC=C)SC=CN=1.Cl

計算された属性

- 精确分子量: 176.0174972g/mol

- 同位素质量: 176.0174972g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 3

- 複雑さ: 95.1

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.2Ų

N-Allyl-1,3-thiazol-2-amine hydrochloride Security Information

- Signal Word:warning

- 危害声明: H303+H313+H333

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Allyl-1,3-thiazol-2-amine hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027365-500mg |

N-Allyl-1,3-thiazol-2-amine hydrochloride |

1234852-68-6 | 500mg |

3168.0CNY | 2021-07-10 | ||

| Chemenu | CM490006-1g |

N-Allylthiazol-2-amine hydrochloride |

1234852-68-6 | 97% | 1g |

$297 | 2023-01-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027365-1g |

N-Allyl-1,3-thiazol-2-amine hydrochloride |

1234852-68-6 | 1g |

4877.0CNY | 2021-07-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027365-500mg |

N-Allyl-1,3-thiazol-2-amine hydrochloride |

1234852-68-6 | 500mg |

3168CNY | 2021-05-07 | ||

| TRC | A615043-10mg |

N-Allyl-1,3-thiazol-2-amine Hydrochloride |

1234852-68-6 | 10mg |

$ 65.00 | 2022-06-08 | ||

| A2B Chem LLC | AX40939-1g |

N-Allyl-1,3-thiazol-2-amineHydrochloride |

1234852-68-6 | 1g |

$403.00 | 2024-04-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027365-1g |

N-Allyl-1,3-thiazol-2-amine hydrochloride |

1234852-68-6 | 1g |

4877CNY | 2021-05-07 | ||

| TRC | A615043-50mg |

N-Allyl-1,3-thiazol-2-amine Hydrochloride |

1234852-68-6 | 50mg |

$ 160.00 | 2022-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD602541-1g |

N-Allylthiazol-2-amine hydrochloride |

1234852-68-6 | 97% | 1g |

¥2058.0 | 2023-04-04 | |

| TRC | A615043-5mg |

N-Allyl-1,3-thiazol-2-amine Hydrochloride |

1234852-68-6 | 5mg |

$ 50.00 | 2022-06-08 |

N-Allyl-1,3-thiazol-2-amine hydrochloride 関連文献

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

N-Allyl-1,3-thiazol-2-amine hydrochlorideに関する追加情報

N-Allyl-1,3-thiazol-2-amine hydrochloride (CAS No: 1234852-68-6) - A Comprehensive Overview

N-Allyl-1,3-thiazol-2-amine hydrochloride, identified by the CAS number 1234852-68-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and pharmacological properties. The structural framework of N-Allyl-1,3-thiazol-2-amine hydrochloride incorporates both nitrogen and sulfur atoms in its five-membered ring, which is a hallmark of thiazole scaffolds. This unique arrangement imparts remarkable stability and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The hydrochloride salt form of N-Allyl-1,3-thiazol-2-amine hydrochloride enhances its solubility in aqueous solutions, facilitating its use in both in vitro and in vivo experimental settings. This property is particularly advantageous for pharmaceutical applications, where bioavailability and solubility are critical factors. The compound’s amine functional group at the 2-position of the thiazole ring provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, N-Allyl-1,3-thiazol-2-amine hydrochloride has garnered attention in the field of medicinal chemistry due to its potential as a precursor in the development of novel therapeutic agents. Thiazole derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an allyl group at the nitrogen position introduces additional reactivity, allowing for the exploration of novel chemical transformations that could lead to the discovery of new drug candidates.

One of the most compelling aspects of N-Allyl-1,3-thiazol-2-amine hydrochloride is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. Researchers have been actively investigating thiazole-based compounds as potential inhibitors of aberrant kinase signaling. The structural features of N-Allyl-1,3-thiazol-2-amine hydrochloride, including its ability to interact with ATP binding pockets in kinases, make it a promising scaffold for developing targeted therapies.

Recent studies have highlighted the compound’s efficacy in inhibiting specific kinases associated with tumor progression. For instance, research has demonstrated that derivatives of N-Allyl-1,3-thiazol-2-amine hydrochloride can selectively inhibit tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These kinases are often overexpressed in cancer cells and contribute to tumor growth and metastasis. By targeting these kinases, compounds derived from N-Allyl-1,3-thiazol-2-amine hydrochloride offer a promising strategy for developing anticancer therapies with improved selectivity and reduced side effects.

The versatility of N-Allyl-1,3-thiazol-2-amine hydrochloride extends beyond its applications in oncology. It has also shown promise in treating inflammatory diseases. Inflammatory processes are mediated by various signaling pathways involving kinases and other enzymes. Thiazole derivatives have been found to modulate these pathways by inhibiting key enzymes involved in inflammation. For example, studies have indicated that compounds derived from N-Allyl-1,3-thiazol-2-amine hydrochloride can inhibit COX (Cyclooxygenase) enzymes and NFκB (Nuclear Factor kappa B) signaling pathways, which are central to inflammatory responses.

The development of new synthetic methodologies for modifying N-Allyl-1,3-thiazol-2-amine hydrochloride has been another area of active research. Advances in organic synthesis have enabled chemists to introduce various functional groups at different positions on the thiazole ring without compromising its biological activity. These modifications have led to the discovery of novel analogs with enhanced potency and selectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in generating complex thiazole derivatives efficiently.

The pharmacokinetic properties of N-Allyl-1,3-thiazol-2-amine hydrochloride and its derivatives are also subjects of intense investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety profiles. Preclinical studies have provided valuable insights into the pharmacokinetics of thiazole-based compounds derived from this scaffold. These studies have helped identify key factors that influence their bioavailability and metabolic stability.

In conclusion, N-Allyl - 1 , 3 -th i az ol - 2 - am ine hy droch lor ide strong > ( C A S N o : 12 3485 2 -6 8 -6 ) i s a m o r e i m portant c ompound i n ph arm aceu tical c hem i stry . Its unique structu re an d bi o logical act ivit y make i t a valu able sc r ult p oin t f or deve lop ing no ve dr ugs . The re cent advanc em ents i n syn thesis an d ph arm ac ok ine tic stud i es h ave further e nha nced i ts po ten tial as a ph arm aceu tical interme di ate . As rese arch con tinues to elucida te it s ph arm acolog ic prop ertie s , we can ex pect to see mo re innova tive appl icat ions emerge from this promi sing scaffold . p>

1234852-68-6 (N-Allyl-1,3-thiazol-2-amine hydrochloride) Related Products

- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)

- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)

- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)

- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)

- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)

- 21160-87-2(L-Glutamic acid-)

- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)

- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)

- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)